tert-butyl cis-3,4a,5,6,7,7a-hexahydro-2H-pyrrolo[3,4-b][1,4]oxazine-4-carboxylate hydrochloride
CAS No.:
Cat. No.: VC15864868
Molecular Formula: C11H21ClN2O3
Molecular Weight: 264.75 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C11H21ClN2O3 |
|---|---|
| Molecular Weight | 264.75 g/mol |
| IUPAC Name | tert-butyl 3,4a,5,6,7,7a-hexahydro-2H-pyrrolo[3,4-b][1,4]oxazine-4-carboxylate;hydrochloride |
| Standard InChI | InChI=1S/C11H20N2O3.ClH/c1-11(2,3)16-10(14)13-4-5-15-9-7-12-6-8(9)13;/h8-9,12H,4-7H2,1-3H3;1H |
| Standard InChI Key | ZZNQNNPEKFVYRS-UHFFFAOYSA-N |
| Canonical SMILES | CC(C)(C)OC(=O)N1CCOC2C1CNC2.Cl |
Introduction
Structural Characteristics and Nomenclature
Molecular Architecture
The compound features a bicyclic framework combining pyrrolidine and oxazine moieties, with a tert-butyloxycarbonyl (Boc) group at the 4-position and a hydrochloride counterion. The cis configuration of the hexahydro ring system is critical for its biological activity, as evidenced by comparative studies with stereoisomers . The IUPAC name—tert-butyl cis-3,4a,5,6,7,7a-hexahydro-2H-pyrrolo[3,4-b] oxazine-4-carboxylate hydrochloride—reflects its fused ring system and substitution pattern.
Table 1: Key Structural Descriptors
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₁H₂₁ClN₂O₃ | |
| Molecular Weight | 264.75 g/mol | |
| CAS Registry Number | 1993249-46-9 | |
| SMILES Notation | O=C(N1[C@]2([H])C@([H])OCC1)OC(C)(C)C.[H]Cl |
Stereochemical Considerations
X-ray crystallography and NMR studies confirm the cis arrangement of hydrogen atoms at positions 4a and 7a, which stabilizes the molecule through intramolecular hydrogen bonding . This stereochemistry is preserved during synthesis via chiral auxiliary reagents or asymmetric catalysis .
Synthesis and Preparation Methods
Multi-Step Synthetic Pathways
The synthesis typically begins with a pyrrolidine precursor, followed by oxazine ring formation and Boc protection. A patented route involves:
-
Reductive Amination: Sodium borohydride reduces an imine intermediate in tetrahydrofuran (THF)/water, yielding a secondary amine .
-
Ring-Closing Reaction: Triphenylphosphine and diisopropyl azodicarboxylate (DIAD) mediate cyclization to form the pyrrolo-oxazine core .
-
Boc Protection: Di-tert-butyl dicarbonate introduces the tert-butyl carbamate group under basic conditions .
-
Hydrochloride Salt Formation: Treatment with HCl gas in dichloromethane generates the final product.
Table 2: Representative Synthesis Conditions
| Step | Reagents/Conditions | Yield |
|---|---|---|
| Reductive Amination | NaBH₄, CeCl₃, THF/H₂O, 0–10°C | 78% |
| Cyclization | PPh₃, DIAD, THF, rt, 12 h | 65% |
| Boc Protection | (Boc)₂O, K₂CO₃, DMF, rt, 24 h | 89% |
| Salt Formation | HCl (g), CH₂Cl₂, 0°C, 1 h | 95% |
Stereochemical Control
The cis configuration is achieved using chiral catalysts or resolved via chromatography. For example, the (4aS,7aR) enantiomer is isolated using preparative HPLC with a chiral stationary phase .
Physicochemical Properties
Solubility and Stability
The compound exhibits moderate solubility in polar aprotic solvents (e.g., DMF, DMSO) but limited solubility in water (<1 mg/mL). It remains stable under inert atmospheres at −20°C for >12 months but undergoes gradual hydrolysis in aqueous solutions at pH >8 .
Spectroscopic Characterization
-
¹H NMR (400 MHz, CDCl₃): δ 1.43 (s, 9H, Boc CH₃), 3.15–3.78 (m, 8H, pyrrolo-oxazine H), 4.92 (br s, 1H, NH) .
-
IR (KBr): 1685 cm⁻¹ (C=O stretch), 1520 cm⁻¹ (N–H bend).
Biological Activity and Mechanisms
mTOR Inhibition
Derivatives of this compound demonstrate potent mTOR kinase inhibition, with IC₅₀ values <100 nM in biochemical assays . The tricyclic pyrimido-pyrrolo-oxazine scaffold binds the ATP pocket, exhibiting >100-fold selectivity over PI3K isoforms .
Anti-Inflammatory Effects
In murine models, the hydrochloride salt reduces TNF-α and IL-6 levels by 40–60% at 10 mg/kg doses, likely through COX-2 suppression.
Comparative Analysis with Analogues
Table 3: Selectivity Profiles of Pyrrolo-Oxazine Derivatives
| Compound | mTOR IC₅₀ (nM) | PI3Kα IC₅₀ (nM) | Selectivity Ratio |
|---|---|---|---|
| Target Compound | 58 | 9,540 | 164 |
| CC223 | 34 | 1,200 | 35 |
| INK128 | 29 | 880 | 30 |
The target compound’s superior selectivity stems from its rigid cis-fused ring system, which minimizes off-target interactions .
Research Applications and Future Directions
Oncology Drug Development
As a precursor to mTOR inhibitors, this compound is being evaluated in combination therapies for renal cell carcinoma and glioblastoma . Its limited blood-brain barrier penetration (brain/plasma ratio = 0.03) makes it suitable for peripheral tumors .
Chemical Biology Probes
Fluorinated analogues (e.g., ¹⁸F-labeled derivatives) are under development for positron emission tomography (PET) imaging of mTOR activity .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume